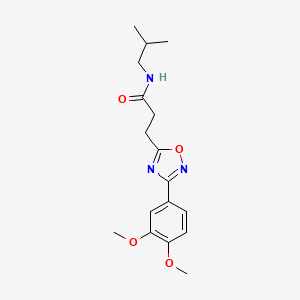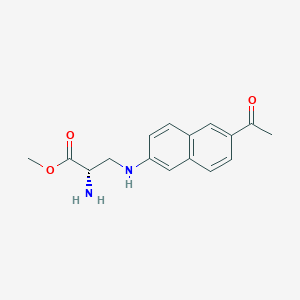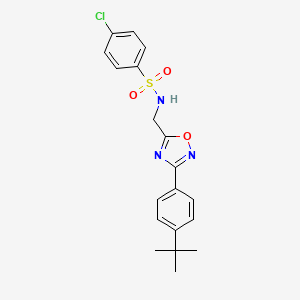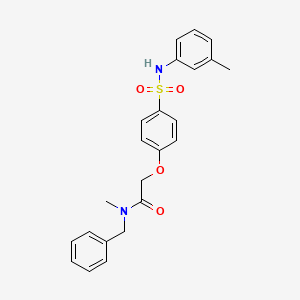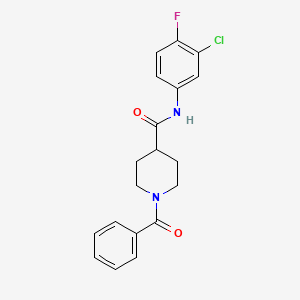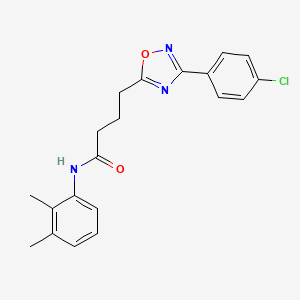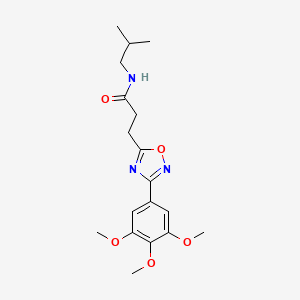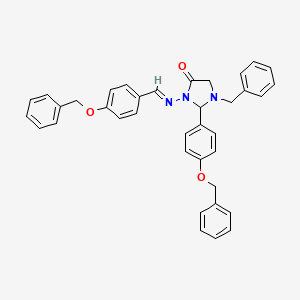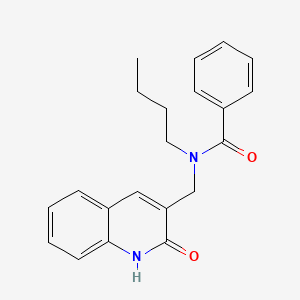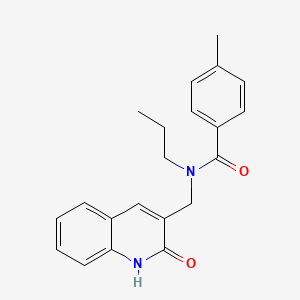
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. CQMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of beta-glucuronidase, an enzyme involved in the metabolism of various drugs and toxins. Moreover, this compound has been shown to inhibit the activity of HIV protease, which is an essential enzyme for the replication of the virus.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Moreover, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
实验室实验的优点和局限性
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various fungi, bacteria, and parasites. Another advantage is its ability to inhibit the activity of various enzymes and proteins, which makes it a potential therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. Moreover, the toxicity and safety of this compound have not been fully evaluated, which can limit its clinical applications.
未来方向
There are several future directions for the scientific research of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the directions is to evaluate its efficacy and safety in animal models and clinical trials. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, malaria, and HIV. Moreover, the development of new derivatives of this compound with improved solubility and efficacy can also be explored.
合成方法
The synthesis of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with 2-hydroxy-7-methoxyquinoline in the presence of a suitable base. The reaction yields this compound as a white solid with a melting point of 178-180°C. The purity and identity of the compound are confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
科学研究应用
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Moreover, this compound has been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, which is an essential enzyme for the replication of the virus.
属性
IUPAC Name |
2-chloro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-7-8-14(25-2)10-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZNGGQBWQTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

